molecular formula C12H12O5 B145276 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 125369-26-8

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No. B145276
CAS RN: 125369-26-8
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” is a chemical compound with the CAS Number: 22027-52-7 . It has a molecular weight of 236.22 and its IUPAC name is methyl 4-(3-methoxy-3-oxopropanoyl)benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Chemical Properties

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” is a chemical compound with the molecular formula C12H12O5 . It has a molecular weight of 236.22 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in a solid physical form .

Safety Information

This compound is classified under the GHS07 category, with the signal word being "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Synthesis of Gefitinib

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” has been used in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .

Anticancer Drug Development

Gefitinib, synthesized from “Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate”, is the first EGFR targeting agent launched as an anticancer drug in Japan, Australia, and the United States for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

Tyrosine Kinase Inhibitors

Gefitinib, derived from “Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate”, is one of the tyrosine kinase inhibitors . These inhibitors play a fundamental role in signal transduction pathways and have been used as new therapeutic antitumor agents .

Cross-Coupling Reactions

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” can be used in FeCl2 catalyzed cross-coupling reactions . This type of reaction has been investigated under various conditions .

Synthesis of Vibralactone

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” has been used in the synthesis of (+/-)-vibralactone . Vibralactone is a natural product that has been found to have bioactive properties .

Pharmaceutical Engineering

“Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate” is used in pharmaceutical engineering, particularly in the synthesis of drugs like Gefitinib . Its use in this field allows for the development of new therapeutic agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

CAS RN

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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